molecular formula C19H18BrN5O2 B2401513 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2380033-19-0

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2401513
CAS No.: 2380033-19-0
M. Wt: 428.29
InChI Key: BPRXWDBGGMJRQA-UHFFFAOYSA-N
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Description

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a novel compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a bromopyrimidine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Bromopyrimidine Moiety: This can be achieved by bromination of a pyrimidine derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyrimidine derivative.

    Formation of the Quinoxaline Core: The final step involves the coupling of the piperidinyl-pyrimidine derivative with a quinoxaline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The bromopyrimidine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).

    Reduction: NaBH4, LiAlH4, ethanol (EtOH), and tetrahydrofuran (THF).

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce piperidinyl-quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can be used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a useful tool for biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone: Similar structure but with a pyridine core instead of quinoxaline.

    [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone: Contains a thiazole ring instead of quinoxaline.

    4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile: Features a benzonitrile group instead of quinoxaline.

Uniqueness

The uniqueness of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline lies in its combination of a quinoxaline core with a bromopyrimidine moiety and a piperidine ring

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-14-9-22-19(23-10-14)27-12-13-5-7-25(8-6-13)18(26)17-11-21-15-3-1-2-4-16(15)24-17/h1-4,9-11,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRXWDBGGMJRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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